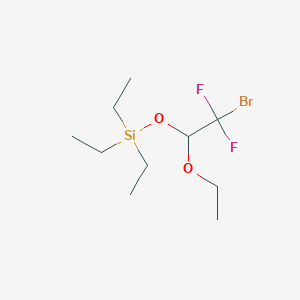
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine is an organic compound that features a brominated naphthalene ring attached to a cyclopropylmethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which is then reacted with cyclopropylmethylamine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
(6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and other biological processes.
Mecanismo De Acción
The mechanism of action of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-naphthol: A precursor in the synthesis of (6-Bromo-naphthalen-2-yl)-cyclopropylmethyl-amine.
6-Methoxy-2-naphthyl derivatives: These compounds share structural similarities and are studied for their antibacterial activity.
9,10-Di(naphthalen-2-yl)anthracene derivatives: Used in materials science for their fluorescent properties.
Uniqueness
This compound is unique due to the combination of the brominated naphthalene ring and the cyclopropylmethylamine group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14BrN |
|---|---|
Peso molecular |
276.17 g/mol |
Nombre IUPAC |
6-bromo-N-(cyclopropylmethyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H14BrN/c15-13-5-3-12-8-14(6-4-11(12)7-13)16-9-10-1-2-10/h3-8,10,16H,1-2,9H2 |
Clave InChI |
YEAZFNDCLKGBKP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=CC3=C(C=C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)





![N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide](/img/structure/B12071034.png)


![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)



